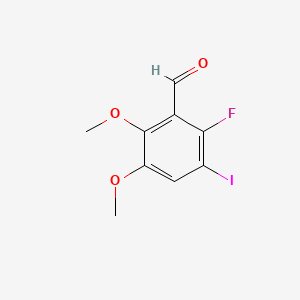

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde

Description

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is a halogenated benzaldehyde derivative characterized by a fluorine atom at position 2, an iodine atom at position 3, and methoxy groups at positions 5 and 4. This compound’s unique substitution pattern combines electron-withdrawing halogens (F, I) with electron-donating methoxy groups, creating distinct electronic and steric properties. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity in cross-coupling reactions, nucleophilic substitutions, and as precursors for complex heterocycles .

Properties

Molecular Formula |

C9H8FIO3 |

|---|---|

Molecular Weight |

310.06 g/mol |

IUPAC Name |

2-fluoro-3-iodo-5,6-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H8FIO3/c1-13-7-3-6(11)8(10)5(4-12)9(7)14-2/h3-4H,1-2H3 |

InChI Key |

OWDOFXCLOUUARO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)C=O)F)I |

Origin of Product |

United States |

Preparation Methods

Established Methods for 2,5-Dimethoxybenzaldehyde

The synthesis of the dimethoxybenzaldehyde core is well documented and serves as a foundation for further functionalization.

Method A: From 2-Hydroxy-5-methoxybenzaldehyde via Alkylation

According to US Patent US6670510B2, 2,5-dimethoxybenzaldehyde can be prepared by alkylating a metal salt (sodium or potassium salt) of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate. The process involves:

- Reacting crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) to form the metal salt.

- Isolating the metal salt to a high purity.

- Alkylating the metal salt with dimethyl sulfate at controlled temperatures to yield 2,5-dimethoxybenzaldehyde.

This method avoids the use of toxic hydrogen cyanide or zinc cyanide and reduces the need for costly distillation steps, achieving high yields (~97%) and purity.

Method B: From Anethole via Oxidation and Baeyer-Villiger Reaction

Another route involves the oxidation of anethole to anisaldehyde, followed by Baeyer-Villiger oxidation to form O-formyl-4-methoxyphenol, hydrolysis, and Reimer-Tiemann formylation to yield 2-hydroxy-5-methoxybenzaldehyde. This intermediate is then methylated with dimethyl sulfate to produce 2,5-dimethoxybenzaldehyde.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxidation of Anethole | Sodium bichromate, sulfuric acid, water | Temperature < 40°C, extraction with toluene |

| Baeyer-Villiger Oxidation | Performic or peracetic acid | Converts anisaldehyde to O-formyl-4-methoxyphenol |

| Hydrolysis | Acidic conditions | Converts formylated intermediate |

| Reimer-Tiemann Formylation | Chloroform, base (e.g., NaOH) | Introduces aldehyde group at ortho position |

| Methylation | Dimethyl sulfate | Methylates hydroxy group to methoxy |

Fluorination of Dimethoxybenzaldehyde

Selective fluorination at the 2-position of the dimethoxybenzaldehyde ring is challenging due to the electron-rich nature of the aromatic system and the presence of multiple reactive sites.

-

Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). However, regioselectivity is critical and often requires directing groups or protection strategies.

Nucleophilic Aromatic Substitution (SNAr)

For fluorination on aromatic rings bearing electron-withdrawing groups, nucleophilic aromatic substitution with fluoride sources (e.g., potassium fluoride) can be employed. However, the methoxy groups are electron-donating, making SNAr less favorable unless activated by other substituents.

-

Transition metal-catalyzed fluorination (e.g., using palladium or copper catalysts) has been reported for selective fluorination of aromatic rings, but specific literature on fluorination of 2,5-dimethoxybenzaldehyde is limited.

Due to the lack of direct literature on fluorination of 2,5-dimethoxybenzaldehyde to 2-fluoro-5,6-dimethoxybenzaldehyde, a plausible approach is to start from a fluorinated precursor or to perform late-stage fluorination after iodination.

Iodination of Dimethoxybenzaldehyde

Iodination at the 3-position (meta to the aldehyde) can be achieved by electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or iodine with oxidants.

-

The methoxy groups activate the ring towards electrophilic substitution, favoring ortho and para positions relative to them. Careful control of reaction conditions (temperature, solvent, stoichiometry) allows selective iodination at the 3-position.

-

The presence of fluorine at position 2 can influence regioselectivity, often directing iodination to position 3 due to electronic effects.

Representative Synthetic Route for this compound

Based on the integration of the above methods, a plausible synthetic route is:

Purification and Characterization

- Purification typically involves chromatography (silica gel column) or recrystallization to achieve high purity.

- Characterization by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination confirms the structure and purity.

- The presence of fluorine and iodine substituents is confirmed by characteristic NMR shifts and mass spectral isotopic patterns.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Formation of substituted benzaldehyde derivatives.

Oxidation: Formation of 2-Fluoro-3-iodo-5,6-dimethoxybenzoic acid.

Reduction: Formation of 2-Fluoro-3-iodo-5,6-dimethoxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the development of potential therapeutic agents.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The following table summarizes key structural analogues, their substitution patterns, and reactivity based on available evidence:

Physical Properties and Spectral Data

Melting Points and Solubility :

- Brominated and iodinated derivatives generally exhibit higher melting points due to increased molecular weight and halogen interactions. For example, 6-Bromo-2,3-dimethoxybenzaldehyde is a solid, while 2-Fluoro-3,6-dimethoxybenzaldehyde is reported as an oil .

- Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, acetone), critical for reactions under nitrogen atmospheres, as seen in benzimidazole syntheses .

Spectral Characterization :

- $ ^1H $-NMR spectra for dimethoxybenzaldehydes typically show deshielded aldehyde protons (~10 ppm) and distinct splitting patterns for methoxy groups (~3.8–4.0 ppm). Fluorine and iodine substituents cause significant upfield/downfield shifts in adjacent protons .

Q & A

Basic: What are the common synthetic routes for preparing 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde, and what critical parameters influence yield?

Methodological Answer:

The synthesis of halogenated benzaldehydes typically involves sequential functionalization of a benzaldehyde core. For example, methoxy groups can be introduced via alkylation of phenolic precursors, while halogenation (fluorine/iodine) often employs electrophilic substitution or metal-mediated coupling. A key reference method involves using sodium metabisulfite and aldehydes under nitrogen to form benzimidazole derivatives, where temperature (120°C) and solvent (dry DMF) are critical for yield optimization . For iodine introduction, Ullmann coupling or iodination via CuI catalysis may be applicable, with reaction time and stoichiometry being crucial .

Advanced: How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing halogenated benzaldehydes?

Methodological Answer:

Contradictions in spectral data (e.g., unexpected splitting in -NMR or mismatched molecular ions in MS) require iterative validation. First, confirm purity via HPLC or TLC. Cross-validate NMR assignments using -NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals. For mass discrepancies, high-resolution MS (HRMS) or isotopic pattern analysis can distinguish between fragmentation artifacts and structural isomers. Additionally, computational tools (e.g., ACD/Labs or MestReNova) simulate spectra for comparison with experimental data .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy : -NMR identifies fluorine environments, while - and -NMR confirm methoxy and aromatic proton integration .

- Mass Spectrometry : HRMS validates molecular formula (e.g., CHFIO), and ESI-MS/MS detects halogen-specific fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for aldehyde (≈1700 cm) and C-F/C-I bonds (1000-500 cm) provide functional group confirmation .

Advanced: What strategies optimize the regioselective introduction of iodine and fluorine in multi-substituted benzaldehydes?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects. Fluorine, being electron-withdrawing, directs subsequent substitutions to meta/para positions. Iodination via directed ortho-metalation (DoM) using directing groups (e.g., methoxy) ensures precise placement. For example, in 2-fluoro-5,6-dimethoxybenzaldehyde, iodine can be introduced at the 3-position using CuI and a palladium catalyst under inert conditions. Solvent polarity (e.g., DMF vs. THF) and temperature (0–60°C) are critical to minimize side reactions .

Basic: How do electronic effects of substituents (fluoro, iodo, methoxy) influence the reactivity of this benzaldehyde in nucleophilic aromatic substitution?

Methodological Answer:

- Fluoro : Strong electron-withdrawing effect activates the ring for nucleophilic attack at ortho/para positions.

- Iodo : While weakly deactivating, its large size creates steric hindrance, favoring substitution at less crowded sites.

- Methoxy : Electron-donating groups deactivate the ring but can direct reactions via steric or chelation effects.

Combined, these substituents require careful optimization of reaction conditions (e.g., base strength, solvent polarity) to balance electronic and steric factors .

Advanced: When designing in vivo studies, how should the metabolic stability imparted by fluorine and iodine substituents be assessed?

Methodological Answer:

Fluorine enhances metabolic stability by resisting oxidative degradation, while iodine’s hydrophobicity may affect bioavailability. Key steps include:

- In vitro assays : Microsomal stability tests (e.g., liver microsomes) to measure half-life.

- Isotope labeling : Use or analogs for pharmacokinetic tracking via PET/SPECT imaging.

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites, focusing on dehalogenation or demethylation products .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar aldehydes from byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

- pKa Prediction : Tools like MarvinSketch or SPARC estimate aldehyde and methoxy group ionization states.

- DFT Calculations : Model transition states for hydrolysis or nucleophilic attacks to identify pH-sensitive bonds.

- Molecular Dynamics : Simulate solubility and aggregation behavior in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.